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Compound Name: Cerium-142

Cat. No.: B082093 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Cerium (Ce) anomaly is a powerful geochemical tool used to understand the

paleo-redox conditions of depositional environments.[1][2][3] Cerium is unique among the rare

earth elements (REEs) as it can exist in two oxidation states: Ce(III) and Ce(IV).[3][4] In

oxidizing environments, the soluble Ce(III) is converted to the insoluble Ce(IV), which is then

readily scavenged from the water column and incorporated into sediments, leading to a

"positive" Ce anomaly.[3] Conversely, anoxic waters are typically depleted in Ce relative to their

neighboring REEs, resulting in a "negative" Ce anomaly in resulting chemical sediments.[3][5]

For professionals in drug development and environmental science, understanding Ce

anomalies and the associated analytical methods is increasingly relevant. Cerium oxide

nanoparticles are utilized in various biomedical applications, including as potential therapeutic

agents.[4] Therefore, robust methods for quantifying environmental baselines and the

geochemical behavior of cerium are crucial for comprehensive toxicological assessments and

understanding the environmental fate of such materials.[4] Furthermore, REEs are critical

components in catalysts and advanced medical equipment; mining and processing activities

can lead to environmental contamination, making these analytical techniques vital for

environmental monitoring and forensics.

Part 1: Analytical Methods Overview
The determination of REEs, including Cerium, in complex geological matrices like sediments

requires highly sensitive analytical techniques. The most common and reliable method is
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Inductively Coupled Plasma Mass Spectrometry (ICP-MS) due to its low detection limits and

multi-element capability. Other techniques like Inductively Coupled Plasma Optical Emission

Spectrometry (ICP-OES) and X-ray Fluorescence (XRF) can be used, but they generally have

higher detection limits, making them less suitable for the low concentrations typical of REEs in

many sediments.

Table 1: Comparison of Analytical Techniques for REE Analysis in Sediments
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Feature

Inductively
Coupled Plasma
Mass Spectrometry
(ICP-MS)

Inductively
Coupled Plasma
Optical Emission
Spectrometry (ICP-
OES)

X-ray Fluorescence
(XRF)

Principle

Ionization of atoms in

plasma followed by

mass-to-charge ratio

separation.

Excitation of atoms in

plasma and

measurement of

emitted light at

characteristic

wavelengths.

Excitation of inner

shell electrons by X-

rays and

measurement of

characteristic

secondary X-rays.

Detection Limits
Very Low (ng/g or ppb

to pg/g or ppt).

Low to Moderate

(µg/g or ppm).

Moderate to High

(tens of µg/g or ppm).

Precision
High (typically <5%

RSD).

High (typically <5%

RSD).

Variable, depends on

concentration and

matrix.

Sample Prep

Requires complete

sample digestion into

a liquid form.

Requires sample

digestion into a liquid

form.

Minimal, can analyze

solid powders directly.

Interferences

Isobaric and

polyatomic

interferences must be

corrected.

Spectral interferences

from overlapping

emission lines.

Matrix effects and

particle size effects.

Primary Use

High-precision trace

and ultra-trace

element analysis of

REEs.

Analysis of major and

minor elements; can

be used for higher

concentration REEs.

Rapid screening and

analysis of major and

some minor elements.

Part 2: Experimental Protocols
Protocol 1: Sample Preparation and Homogenization

Drying: Dry the bulk sediment sample in an oven at 60-80°C to a constant weight to remove

moisture. Avoid excessive temperatures that could alter mineral phases.
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Disaggregation: Gently disaggregate the dried sediment using a ceramic mortar and pestle.

Grinding: Grind the sample to a fine, uniform powder (<100 µm, or passing a 150-mesh

sieve) using an agate mortar and pestle or a mechanical agate mill to ensure homogeneity.

Storage: Store the powdered sample in a clean, labeled, and sealed container in a

desiccator to prevent rehydration.

Protocol 2: Microwave-Assisted Acid Digestion
(Modified from EPA 3051A/3052)
This protocol is designed for the total digestion of silicate-rich matrices to ensure all REEs are

brought into solution. Hydrofluoric acid (HF) is essential for dissolving silicate minerals.

Safety Precaution: This procedure involves highly corrosive acids (especially HF) and high

pressures/temperatures. All work must be conducted in a fume hood rated for acid digestion,

and appropriate personal protective equipment (acid-resistant gloves, lab coat, full-face shield)

must be worn.

Weighing: Accurately weigh approximately 50-100 mg of the homogenized sediment sample

into a clean, TFM or PFA microwave digestion vessel.

Acid Addition: In a fume hood, carefully add the following high-purity, trace metal grade acids

to the vessel:

5 mL Nitric Acid (HNO₃, concentrated)

2 mL Hydrofluoric Acid (HF, concentrated)

1 mL Hydrochloric Acid (HCl, concentrated)

Pre-reaction: Allow the samples to pre-react in the open vessels for at least 30 minutes in the

fume hood to allow for the initial reaction to subside.

Microwave Digestion:

Seal the vessels according to the manufacturer's instructions.
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Place the vessels in the microwave unit.

Run a program designed for sediment digestion. A typical program involves ramping to a

high temperature (e.g., 200-210°C) and holding for 20-30 minutes to ensure complete

dissolution.

Cooling: Allow the vessels to cool completely to room temperature before opening them in

the fume hood.

HF Neutralization/Final Dilution:

Open the cooled vessels carefully.

To neutralize the excess HF and prevent damage to glass components of the ICP-MS, add

5 mL of a saturated boric acid (H₃BO₃) solution and allow it to react for at least 1 hour.

Quantitatively transfer the digestate to a 50 mL or 100 mL volumetric flask.

Add an internal standard (e.g., Indium, Rhenium, Rhodium) to monitor and correct for

instrumental drift.

Dilute to the final volume with deionized water (≥18 MΩ·cm). The final acid concentration

should be approximately 2-5% HNO₃.

Protocol 3: Instrumental Analysis by ICP-MS
Instrument Calibration: Calibrate the ICP-MS using a series of multi-element standards

containing all REEs of interest. The calibration standards should be matrix-matched (i.e.,

prepared in a similar acid concentration as the samples).

Analysis: Analyze the prepared samples. Include calibration blanks, certified reference

materials (CRMs) of sediment or rock (e.g., USGS SDO-1, MESS-3), and sample duplicates

for quality control.

Interference Correction: Monitor for potential isobaric overlaps (e.g., BaO⁺ on Eu⁺) and

apply mathematical corrections as necessary. The use of a collision/reaction cell can also

help minimize polyatomic interferences.
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Table 2: Typical ICP-MS Operating Parameters for REE Analysis

Parameter Typical Value

RF Power 1100 - 1550 W

Plasma Gas Flow (Ar) 15 L/min

Auxiliary Gas Flow (Ar) 1.0 - 1.2 L/min

Nebulizer Gas Flow (Ar) 0.8 - 1.0 L/min

Sample Uptake Rate 0.4 - 1.0 mL/min

Detector Mode Pulse Counting / Dual

Dwell Time per Isotope 10 - 50 ms

Internal Standard In, Re, Rh, Bi

Parameters are instrument-dependent and should be optimized. Data adapted from.

Part 3: Data Analysis and Visualization
Step 1: Normalization of REE Data
Raw concentrations of REEs are normalized to a standard to remove the "saw-tooth" pattern

caused by the Oddo-Harkins effect and to identify anomalies relative to average upper

continental crust composition. The most common standard is the Post-Archean Australian

Shale (PAAS).

Normalization Formula: Element_N = Concentration_Sample / Concentration_PAAS

Table 3: REE Concentrations in Post-Archean Australian Shale (PAAS)
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Element Concentration (ppm)

La 38.2

Ce 79.6

Pr 8.89

Nd 36.1

Sm 6.13

Eu 1.18

Gd 5.43

Tb 0.85

Dy 5.25

Ho 1.08

Er 3.23

Tm 0.46

Yb 3.06

Lu 0.46

Values from Taylor and McLennan, 1985.

Step 2: Calculation of the Cerium Anomaly
The Ce anomaly (Ce/Ce) is calculated by comparing the normalized Ce concentration (Ce_N)
to an expected value (Ce) interpolated from its normalized neighbors (La_N and Pr_N or

Nd_N). A geometric extrapolation is recommended to avoid calculation artifacts.

Recommended Geometric Formula: Ce/Ce* = Ce_N / (La_N * Pr_N)^0.5

Or, if Pr data is unavailable or unreliable: Ce/Ce* = Ce_N / (La_N^2 * Nd_N)^(1/3)

Ce/Ce > 1:* Positive anomaly (Ce enrichment)
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Ce/Ce < 1:* Negative anomaly (Ce depletion)

Part 4: Visualizations (Graphviz DOT Language)
Field & Lab Preparation

Sample Digestion

Analysis & Calculation

1. Sediment
Sample Collection

2. Drying &
Disaggregation

3. Grinding &
Homogenization

4. Weigh ~50 mg
of Sample

5. Add Acids
(HNO3 + HF + HCl)

6. Microwave
Digestion

7. Dilution &
Internal Std. Addition

8. ICP-MS Analysis
(Quantify REE ppm)

9. Normalize Data
to PAAS Standard

10. Calculate Ce Anomaly
Ce/Ce* = Ce_N / (La_N * Pr_N)^0.5

11. Data Interpretation
(Redox Conditions)
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Click to download full resolution via product page

Caption: Workflow for Cerium anomaly determination in sediments.

Caption: Conceptual diagram of the Ce anomaly calculation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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